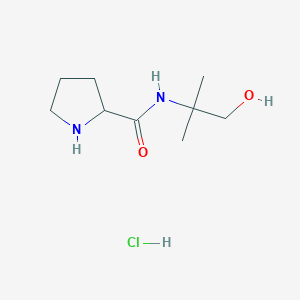
N-(2-Hydroxy-1,1-dimethylethyl)-2-pyrrolidinecarboxamide hydrochloride
描述
N-(2-Hydroxy-1,1-dimethylethyl)-2-pyrrolidinecarboxamide hydrochloride is a useful research compound. Its molecular formula is C9H19ClN2O2 and its molecular weight is 222.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-Hydroxy-1,1-dimethylethyl)-2-pyrrolidinecarboxamide hydrochloride, also known by its CAS number 1236266-84-4, is a compound with notable biological activities. This article synthesizes available research findings and data regarding its biological properties, mechanisms of action, and potential therapeutic applications.
Research indicates that this compound may function as an inhibitor of certain enzymes involved in metabolic pathways. Specifically, it has shown potential as an aldose reductase inhibitor , which plays a crucial role in the polyol pathway implicated in diabetic complications and other metabolic disorders .
Aldose Reductase Inhibition
The compound's inhibitory activity against aldose reductase (AKR1B1) has been highlighted in various studies. Aldose reductase contributes to the conversion of glucose into sorbitol, leading to osmotic and oxidative stress in cells, particularly in diabetic patients. By inhibiting this enzyme, the compound could potentially mitigate complications associated with diabetes.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Study 1: Diabetes Management
A study investigated the effects of aldose reductase inhibitors in diabetic models, demonstrating that compounds like this compound could reduce complications such as neuropathy and retinopathy by lowering sorbitol levels in tissues .
Case Study 2: Neuroinflammation
In vitro studies have shown that this compound can reduce the production of inflammatory mediators in neuron-microglia co-cultures, suggesting its potential use in treating neuroinflammatory conditions . The mechanism appears to involve the inhibition of the NF-κB pathway, a critical regulator of inflammation.
科学研究应用
Pharmaceutical Applications
1.1 Drug Development
N-(2-Hydroxy-1,1-dimethylethyl)-2-pyrrolidinecarboxamide hydrochloride is primarily investigated for its potential as a pharmaceutical agent. Its structural characteristics suggest that it may interact effectively with biological targets, making it a candidate for drug development against various diseases.
1.2 Mechanism of Action
Research indicates that compounds in this class may act as enzyme inhibitors or modulators, which can be crucial in treating conditions such as cancer or metabolic disorders. For instance, studies have shown that similar pyrrolidine derivatives exhibit anti-cancer properties by interfering with tumor growth pathways .
1.3 Case Studies
- Anti-Cancer Activity : A study published in the Journal of Medicinal Chemistry demonstrated that pyrrolidine derivatives can inhibit specific kinases involved in cancer proliferation, suggesting a pathway for therapeutic development using this compound .
- Neuroprotective Effects : Another investigation highlighted the neuroprotective effects of related compounds in models of neurodegenerative diseases, indicating potential applications in treating conditions like Alzheimer's disease .
Biochemical Applications
2.1 Enzyme Inhibition
This compound has been explored for its role as an enzyme inhibitor. The hydroxyl group in its structure may enhance binding affinity to active sites on enzymes, which is critical in biochemical pathways.
2.2 Research Reagent
In biochemical research, this compound serves as a reagent in various assays to study enzyme kinetics and interactions within metabolic pathways.
Material Science Applications
3.1 Polymer Chemistry
The unique chemical structure of this compound allows it to be utilized as a building block in polymer synthesis. Its incorporation into polymers can enhance properties such as thermal stability and mechanical strength.
3.2 Coatings and Adhesives
Due to its chemical stability and potential reactivity, this compound can be used in formulating advanced coatings and adhesives that require specific performance characteristics under varying environmental conditions.
Summary Table of Applications
属性
IUPAC Name |
N-(1-hydroxy-2-methylpropan-2-yl)pyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-9(2,6-12)11-8(13)7-4-3-5-10-7;/h7,10,12H,3-6H2,1-2H3,(H,11,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVLHOABOTNAIHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)C1CCCN1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















